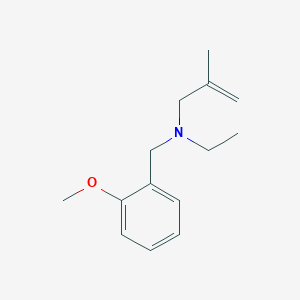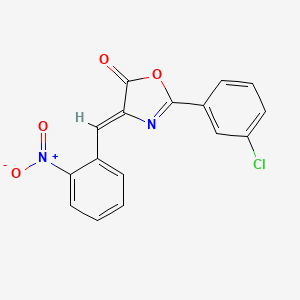
2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. The compound is also known as nitrobenzylideneoxazolone (NBO) and has been synthesized through various methods.
作用機序
The mechanism of action of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one involves the photoisomerization of the compound from the trans to the cis form upon exposure to light. This process leads to a change in the fluorescence properties of the compound, making it a useful tool for the detection of zinc ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one have been studied extensively. The compound has been found to be non-toxic to cells and has been used for in vitro studies. The compound has been shown to have a high affinity for zinc ions, making it a useful tool for the detection of zinc in biological systems.
実験室実験の利点と制限
The advantages of using 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its high sensitivity for the detection of zinc ions, its non-toxicity to cells, and its ability to be used in vitro. The limitations of the compound include its photoisomerization properties, which can lead to the loss of fluorescence signal over time.
将来の方向性
There are several future directions for the use of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one in scientific research. One direction is the development of new fluorescent probes based on the NBO compound for the detection of other metal ions. Another direction is the use of the compound in the fabrication of holographic gratings for applications in data storage and optical communication. Additionally, the compound could be used in the development of new photoresponsive materials for use in optoelectronics and other fields.
In conclusion, 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. The compound has been synthesized through different methods and has been used in various research applications, including fluorescence microscopy and holographic gratings. The compound's mechanism of action involves photoisomerization, and its biochemical and physiological effects have been studied extensively. The compound's advantages and limitations for lab experiments have been identified, and several future directions for its use in scientific research have been suggested.
合成法
The synthesis of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been achieved through different methods. One of the most commonly used methods is the reaction of 3-chlorophenyl isocyanate and 2-nitrobenzaldehyde in the presence of a base such as triethylamine. The reaction leads to the formation of the NBO compound as a yellow crystalline solid.
科学的研究の応用
2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been used in various scientific research applications. One of the most notable applications is in the field of fluorescence microscopy. The compound has been used as a fluorescent probe for the detection of zinc ions in cells. The compound has also been used as a photosensitive material for the fabrication of holographic gratings.
特性
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-6-3-5-11(8-12)15-18-13(16(20)23-15)9-10-4-1-2-7-14(10)19(21)22/h1-9H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFCNMGOYJYZRF-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)
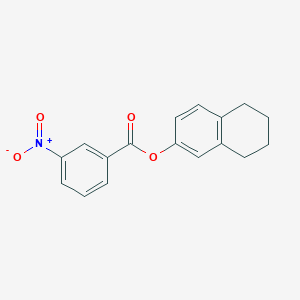
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)
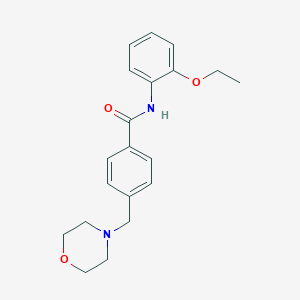
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)
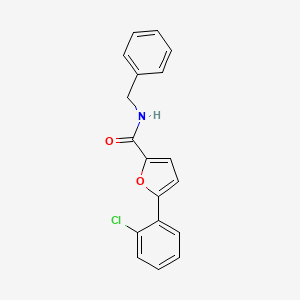
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5703931.png)
![methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5703936.png)
